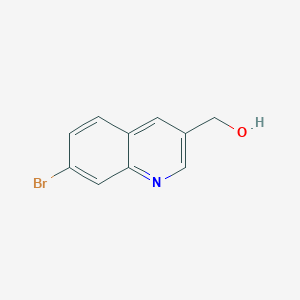

(7-Bromoquinolin-3-yl)methanol

Description

Significance of Quinoline (B57606) Scaffold Functionalization

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and materials science. google.comresearchgate.net The strategic placement of various functional groups on the quinoline ring system allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly influence its biological activity and material characteristics. Functionalized quinolines are integral components of numerous pharmaceuticals, including antimalarial, antibacterial, and anticancer agents. ripublication.com The C-H functionalization of the quinoline core is a particularly active area of research, as it provides a direct and atom-economical way to create diverse molecular architectures. e-journals.in The specific position of functionalization is critical; for instance, modifications at the C3 and C7 positions can lead to compounds with unique biological profiles.

Overview of Halogenated Alcohols in Heterocyclic Chemistry

Halogenated organic compounds, particularly those containing bromine or chlorine, are highly versatile intermediates in organic synthesis. The halogen atom can serve as a leaving group in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of new carbon-carbon bonds. xisdxjxsu.asianih.gov Halogenated alcohols within a heterocyclic framework, like (7-Bromoquinolin-3-yl)methanol, offer dual reactivity. The alcohol group can be oxidized to an aldehyde or carboxylic acid, or participate in esterification and etherification reactions, while the halogen provides a handle for further diversification of the heterocyclic core. smolecule.comresearchgate.net This dual functionality makes them valuable building blocks for the synthesis of complex molecules with potential applications in drug discovery and materials science. ripublication.comvulcanchem.com

Structure

3D Structure

Properties

IUPAC Name |

(7-bromoquinolin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-9-2-1-8-3-7(6-13)5-12-10(8)4-9/h1-5,13H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRMVARQRPSYQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Bromoquinolin 3 Yl Methanol

Direct Synthetic Routes to (7-Bromoquinolin-3-yl)methanol

Direct synthetic routes to this compound typically commence with a quinoline (B57606) scaffold already bearing the bromine atom at the 7-position. The primary transformations then involve the introduction or modification of a functional group at the C-3 position to yield the desired methanol (B129727) moiety.

Reduction of 7-Bromoquinoline-3-carbaldehyde (B3029676) Derivatives

A prominent and efficient method for the synthesis of this compound is the reduction of its corresponding aldehyde, 7-bromoquinoline-3-carbaldehyde. This transformation is a classic example of converting a carbonyl group to a primary alcohol.

Sodium borohydride (B1222165) (NaBH₄) is a widely employed reducing agent for the chemoselective reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comyoutube.com Its mild nature and high selectivity make it particularly suitable for substrates containing other reducible functional groups that are intended to be preserved. The reduction of 7-bromoquinoline-3-carbaldehyde with sodium borohydride proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to afford the primary alcohol. masterorganicchemistry.com

This reaction is typically carried out in a protic solvent such as methanol or ethanol (B145695) at room temperature. nih.govresearchgate.net The use of ultrasonic irradiation has also been reported to accelerate the reduction of aldehydes with NaBH₄, often leading to high yields in shorter reaction times. ugm.ac.id

| Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 7-Bromoquinoline-3-carbaldehyde | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Room Temperature | This compound | High | nih.govresearchgate.net |

| Aldehydes (general) | Sodium Borohydride (NaBH₄) | Ethanol | Ultrasonic Irradiation, Room Temperature | Corresponding Alcohols | High | ugm.ac.id |

Functional Group Interconversion Strategies at the C-3 Position

An alternative to the direct reduction of the aldehyde involves the conversion of other functional groups at the C-3 position of the 7-bromoquinoline (B152726) ring into a hydroxymethyl group. This approach offers flexibility, as various C-3 substituted quinolines can serve as precursors.

One such strategy is the reduction of a quinoline-3-carboxylic acid ester. For instance, quinoline esters can be reduced to 3-hydroxymethyl derivatives using reducing agents like lithium tri(tert-butoxy)aluminum hydride. nih.gov This method provides a viable route from a carboxylic acid derivative, which may be more accessible synthetically than the corresponding aldehyde.

Another potential precursor is a 7-bromoquinoline-3-carbonitrile. While direct conversion of a nitrile to a hydroxymethyl group is a multi-step process, it can be achieved through reduction of the nitrile to an amine, followed by diazotization and subsequent hydrolysis. More direct methods might involve the reduction of an intermediate ester formed from the hydrolysis of the nitrile. The synthesis of various 7-substituted-3-quinolinecarbonitriles has been reported, highlighting the availability of these precursors. google.com

Precursor-Based Synthesis of 7-Bromoquinoline Scaffolds

Regioselective Bromination of Quinoline and Tetrahydroquinoline Precursors

The introduction of a bromine atom at a specific position on the quinoline ring is a critical step in the synthesis of the target molecule's precursors. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions and the nature of the quinoline substrate.

A common method for the preparation of 7-bromoquinoline derivatives involves the Skraup synthesis, starting from a appropriately substituted aniline, such as m-bromoaniline. ripublication.com However, direct bromination of the quinoline ring is also a frequently employed strategy. The synthesis of 7-bromoquinoline-5,8-dione has been achieved from 8-hydroxyquinoline (B1678124) via a bromination step followed by oxidation. ripublication.com The Vilsmeier-Haack reaction can then be used to introduce a formyl group at the desired position on the bromoquinoline scaffold, providing the direct precursor for the reduction step. numberanalytics.comorganic-chemistry.org This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the formylating agent. numberanalytics.comorganic-chemistry.org

N-Bromosuccinimide (NBS) is a versatile and selective brominating agent for both aromatic and benzylic positions. rsc.orgnih.govresearchgate.net Its use in the bromination of quinolines and tetrahydroquinolines allows for controlled introduction of bromine atoms onto the heterocyclic core. The reaction of 1,2,3,4-tetrahydroquinoline (B108954) with NBS can lead to both bromination of the aromatic ring and dehydrogenation to the fully aromatic quinoline system. rsc.orgresearchgate.net The regioselectivity of NBS bromination can be influenced by the presence of directing groups on the quinoline ring and the reaction conditions. mdpi.comthieme-connect.comnih.gov For instance, iron(III)-catalyzed C5-H halogenation of 8-amidoquinolines using NBS in water has been reported, demonstrating the potential for high regioselectivity. mdpi.com

| Substrate | Brominating Agent | Conditions | Product(s) | Reference |

| 1,2,3,4-Tetrahydroquinoline | NBS | DCM, Room Temp | 3,6,8-Tribromoquinoline | rsc.org |

| 8-Amidoquinolines | NBS | Fe(NO₃)₃·9H₂O, Water, Room Temp | C5-Brominated products | mdpi.com |

| 8-Hydroxyquinoline | Bromine | Methanol, NaHCO₃, Room Temp | 5,7-Dibromo-8-hydroxyquinoline | ripublication.com |

Molecular Bromine Mediated Approaches

The direct bromination of the quinoline ring system using molecular bromine (Br₂) is a fundamental approach for synthesizing bromoquinolines. However, the reactivity of the quinoline nucleus can lead to challenges in controlling the position and degree of bromination. A more effective and selective strategy involves the bromination of a more reactive precursor, such as 1,2,3,4-tetrahydroquinoline (THQ). researchgate.netnih.gov The reduced pyridine (B92270) ring in THQ activates the benzenoid ring towards electrophilic substitution.

The reaction of 1,2,3,4-tetrahydroquinoline with molecular bromine can yield various brominated products depending on the reaction conditions and stoichiometry. researchgate.net For instance, treatment of THQ with an excess of molecular bromine can lead to the formation of polybrominated quinolines. researchgate.net This method's effectiveness stems from the enhanced nucleophilicity of the tetrahydroquinoline ring compared to the aromatic quinoline system. researchgate.netnih.gov

Table 1: Representative Bromination Reactions using Molecular Bromine

| Starting Material | Brominating Agent | Key Outcome | Reference |

|---|---|---|---|

| 1,2,3,4-Tetrahydroquinoline | Molecular Bromine (Br₂) | Formation of mono- and di-bromo tetrahydroquinolines | researchgate.net |

| 8-Hydroxyquinoline | Bromine in Methanol | Synthesis of 5,7-dibromo-8-hydroxyquinoline | ripublication.com |

Aromatization Techniques for Tetrahydroquinoline Intermediates

Following the successful bromination of the tetrahydroquinoline intermediate, the subsequent and crucial step is aromatization to reinstall the quinoline core. This dehydrogenation process transforms the brominated 1,2,3,4-tetrahydroquinoline into the corresponding bromoquinoline. researchgate.netnih.gov

A widely used and efficient reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.netdergipark.org.tr The reaction involves treating the brominated tetrahydroquinoline with DDQ, which acts as a powerful oxidizing agent to remove hydrogen atoms and restore the aromaticity of the heterocyclic ring. This two-step sequence—bromination of THQ followed by DDQ-mediated aromatization—provides a reliable pathway to bromoquinolines that can be difficult to access through direct bromination of quinoline itself. researchgate.netresearchgate.net For example, 6-bromo-1,2,3,4-tetrahydroquinoline (B1275206) and 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348) have been successfully converted to 6-bromoquinoline (B19933) and 6,8-dibromoquinoline, respectively, in good yields using this method. researchgate.netdergipark.org.tr

Synthesis via Halogenation of Substituted Quinolines

An alternative synthetic route involves the direct halogenation of a quinoline ring that already bears other substituents. The success and regioselectivity of this approach are heavily influenced by the electronic nature and position of the existing functional groups, which direct the incoming electrophile (bromine). researchgate.netnih.gov

Advanced and Emerging Synthetic Techniques

Modern organic synthesis has introduced more sophisticated and often more selective methods for the functionalization of heterocyclic compounds. These techniques frequently employ organometallic reagents to achieve transformations that are difficult under classical conditions.

Organometallic Reagent-Mediated Syntheses of Quinoline Methanols

Organometallic chemistry offers powerful tools for the formation of carbon-carbon bonds and the introduction of functional groups onto aromatic rings. mt.comarchive.orgvapourtec.com The synthesis of quinoline methanols, including the target compound, can be envisioned through the reaction of a suitable organometallic quinoline species with an electrophile like formaldehyde (B43269) or its equivalent.

This strategy typically involves two key steps:

Formation of the Organometallic Reagent : A bromoquinoline is converted into a more reactive organometallic intermediate, such as an organolithium or Grignard reagent.

Reaction with a Carbonyl Compound : The organometallic reagent then acts as a potent nucleophile, attacking an electrophilic carbonyl carbon. To form a primary alcohol (a hydroxymethyl group), formaldehyde is the required electrophile. chemistrysteps.comlibretexts.org

This approach allows for the precise placement of the methanol group at the position formerly occupied by the halogen in the organometallic precursor.

Application of Lithium-Magnesium Reagents in Quinoline Functionalization

Mixed lithium-magnesium reagents have emerged as highly effective tools for the functionalization of halogenated heterocycles under mild conditions. durham.ac.ukresearchgate.net For instance, bromoquinolines can be converted into lithium tri(quinolinyl)magnesates by reacting them with tributylmagnesate lithium salt (Bu₃MgLi). researchgate.net These magnesiate complexes can then be quenched with various electrophiles to introduce new functional groups. researchgate.net

Furthermore, the use of mixed lithium-magnesium amide bases, such as TMPMgCl·LiCl (where TMP = 2,2,6,6-tetramethylpiperidide), allows for regioselective metalation (deprotonation) of chloro-substituted quinolines, generating organomagnesium intermediates that can be trapped by electrophiles. durham.ac.ukresearchgate.net While demonstrated on chloroquinolines, this principle is applicable to other halogenated quinolines. The generation of these mixed lithium-magnesium intermediates facilitates the functionalization of the quinoline core, offering a pathway to derivatives that may be otherwise inaccessible. durham.ac.uk

Principles of Grignard and Organolithium Chemistry for Alcohol Formation

The formation of alcohols is a cornerstone reaction of Grignard and organolithium reagents. chemistrysteps.comlibretexts.org These organometallic compounds are typically prepared by reacting an organic halide (R-X) with magnesium or lithium metal, respectively, in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgmasterorganicchemistry.combyjus.com This process inverts the polarity at the carbon atom, transforming it from an electrophilic site in the organic halide to a strongly nucleophilic, carbanionic center in the organometallic reagent. libretexts.org

The fundamental reaction for alcohol synthesis involves the nucleophilic addition of the Grignard (R-Mg-X) or organolithium (R-Li) reagent to the electrophilic carbon of a carbonyl group. libretexts.orgbyjus.com

Reaction with formaldehyde yields a primary alcohol .

Reaction with other aldehydes yields a secondary alcohol .

Reaction with ketones yields a tertiary alcohol . chemistrysteps.comorganic-chemistry.org

For the synthesis of this compound, a hypothetical route would involve the formation of a 3-lithiated or 3-magnesiated 7-bromoquinoline, followed by its reaction with formaldehyde. The subsequent workup with an aqueous acid would protonate the resulting alkoxide to give the final primary alcohol. byjus.com The high reactivity of these reagents necessitates anhydrous conditions, as they are strong bases that readily deprotonate water and other protic functional groups. libretexts.org

Table 2: Carbonyl Reactions with Organometallic Reagents for Alcohol Synthesis

| Organometallic Reagent | Carbonyl Substrate | Product Type after Workup | Reference |

|---|---|---|---|

| Grignard Reagent (R-MgX) | Formaldehyde | Primary Alcohol (R-CH₂OH) | organic-chemistry.org |

| Organolithium Reagent (R-Li) | Aldehyde (R'-CHO) | Secondary Alcohol (R-CH(OH)-R') | libretexts.org |

| Grignard Reagent (R-MgX) | Ketone (R'-CO-R'') | Tertiary Alcohol (R-C(OH)(R')R'') | chemistrysteps.com |

Palladium-Catalyzed Coupling Reactions in Brominated Quinoline Chemistry

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied in the synthesis of functionalized quinolines. These reactions offer mild conditions and high functional group tolerance, making them suitable for complex molecule synthesis.

A plausible and efficient route to this compound involves the palladium-catalyzed formylation of a 7-bromoquinoline precursor at the 3-position, followed by reduction of the resulting aldehyde. Research has demonstrated the successful palladium-catalyzed formylation of bromoquinolines using syngas (a mixture of carbon monoxide and hydrogen). For instance, 2-bromoquinoline (B184079) derivatives can be converted to their corresponding carboxaldehydes in the presence of a palladium acetate (B1210297) catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net This methodology can be adapted for 3-substituted quinolines.

Another relevant palladium-catalyzed approach is the Suzuki-Miyaura cross-coupling reaction. This reaction can be employed to introduce a substituent at the 3-position of a bromoquinoline. For example, the synthesis of 3,7'-biquinoline derivatives has been achieved through the microwave-assisted Suzuki cross-coupling of 7-bromoquinolin-2(1H)-one with quinolin-3-ylboronic acid. researchgate.net This highlights the feasibility of functionalizing the 7-bromoquinoline core. To obtain this compound, a boronic acid or ester bearing a protected hydroxymethyl group could be coupled at the 3-position of a suitable 7-bromoquinoline derivative.

Furthermore, the synthesis of quinoline derivatives bearing a 3-hydroxymethyl group has been reported starting from quinoline esters. The reduction of these esters, for instance with lithium tri(tert-butoxy)aluminum hydride, yields the desired 3-hydroxymethyl derivatives. nih.gov The precursor ester can be introduced via palladium-catalyzed carbonylation of a 3-haloquinoline.

A direct hydroxymethylation of aryl halides using a palladium-catalyzed cross-coupling with (benzoyloxymethyl)zinc iodide has also been described. thieme-connect.com While this method was shown to be unreactive for 2-bromoquinoline, variations in ligands and reaction conditions could potentially be explored for its application to other bromoquinoline isomers. thieme-connect.com

| Reaction Type | Catalyst/Reagents | Substrate Example | Product Type | Reference |

| Formylation | Pd(OAc)₂, PPh₃, Tributylamine, Syngas (CO/H₂) | 2-Bromoquinoline derivative | Quinoline-carboxaldehyde | researchgate.net |

| Suzuki-Miyaura Coupling | PdCl₂(PPh₃)₂, Na₂CO₃ | 7-Bromoquinolin-2(1H)-one | Biquinoline derivative | researchgate.net |

| Ester Reduction | Lithium tri(tert-butoxy)aluminum hydride | Quinoline ester | 3-Hydroxymethyl quinoline | nih.gov |

Microwave-Assisted Synthetic Protocols for Brominated Quinolines

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various quinoline derivatives, including those with bromine substituents.

The synthesis of 3-substituted quinoline derivatives has been achieved through microwave irradiation. For example, 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde has been used as a starting material to prepare a variety of 3-substituted quinolines under microwave conditions. jmpas.com This indicates that microwave energy can efficiently promote reactions on the quinoline core.

Furthermore, microwave-assisted Suzuki cross-coupling reactions have been effectively used in the synthesis of biquinoline derivatives from bromoquinolines. researchgate.net The rapid heating provided by microwaves can significantly reduce the reaction times for these palladium-catalyzed transformations. In the context of synthesizing this compound, a microwave-assisted Suzuki coupling could be envisioned to introduce a suitable functional group at the 3-position of a 7-bromoquinoline.

Microwave-assisted synthesis has also been employed for the preparation of quinolon-4-one-3-carboxylates. conicet.gov.ar These compounds can be further manipulated to introduce different functionalities. The use of microwave irradiation in a one-pot procedure for the cyclization of aminomethylenemalonate intermediates to form the quinolone core demonstrates the efficiency of this method. conicet.gov.ar

| Methodology | Key Features | Example Application | Reference |

| Vilsmeier-Haack Reaction | Synthesis of quinoline-3-carbaldehydes | Preparation of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde from a substituted acetanilide (B955) using DMF/POCl₃ under microwave irradiation. | jmpas.com |

| Suzuki-Miyaura Coupling | Rapid C-C bond formation | Synthesis of 3,6'- and 3,7'-biquinoline derivatives from bromoquinolin-2(1H)-ones. | researchgate.net |

| Cyclization/Hydrolysis | One-pot synthesis and rapid hydrolysis | Synthesis of ethyl-quinolon-4-one-3-carboxylates and their subsequent hydrolysis to carboxylic acids. | conicet.gov.ar |

Flow Chemistry Applications in Brominated Quinoline Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers several advantages, including enhanced safety, better temperature control, and improved scalability. acs.org This technology is increasingly being adopted for the synthesis of fine chemicals and pharmaceutical intermediates, including heterocyclic compounds like quinolines.

The synthesis of functionalized quinolines has been successfully demonstrated using continuous-flow processes. For example, a continuous-flow method for the synthesis of 2,4-diaryl quinolines has been developed, offering shorter reaction times compared to batch processes. researchgate.net A photochemical approach to synthesizing 3-substituted quinolines has also been adapted to a continuous-flow setup, highlighting the potential for safe and scalable production of these valuable building blocks. acs.org

| Flow Chemistry Advantage | Application in Quinoline Synthesis | Potential for this compound Synthesis | Reference |

| Enhanced Safety | Control of exothermic reactions like bromination. | Safer handling of brominating agents and control of reaction temperature during the bromination of the quinoline core. | acs.org |

| Improved Scalability | Continuous production of quinoline derivatives. | Scalable synthesis of key intermediates, such as 7-bromoquinoline-3-carbaldehyde. | researchgate.net |

| Faster Optimization | Rapid screening of reaction conditions. | Efficient optimization of palladium-catalyzed coupling and reduction steps. | acs.org |

Nucleophilic Substitution Reactions

The bromine atom at the C-7 position of the quinoline ring can be displaced by a variety of nucleophiles. smolecule.com In these reactions, a stronger nucleophile replaces the bromide ion, which acts as the leaving group. byjus.com The reactivity is influenced by the nucleophilicity of the incoming group and the stability of the bromide leaving group. byjus.com Common nucleophiles used in such reactions include amines, thiols, and alkoxides, leading to a diverse array of substituted quinoline derivatives. smolecule.com For instance, the reaction of a bromoquinoline with an amine would yield an aminoquinoline.

Cross-Coupling Reactions (e.g., Suzuki, Heck) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds, and the bromine at C-7 of this compound serves as an excellent handle for such transformations. researchgate.net

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboronic acid or its ester in the presence of a palladium catalyst and a base. encyclopedia.pub This reaction is highly versatile for creating biaryl structures. For example, coupling 6-bromoquinolines with arylboronic acids, catalyzed by a palladium complex like Pd(OAc)₂, has been successfully demonstrated. nih.govresearchgate.net The general catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. encyclopedia.pubacs.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. byjus.com The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) species. libretexts.org This is followed by migratory insertion of the alkene and a β-hydride elimination step to give the final product. byjus.comlibretexts.org The reaction can be highly regioselective, and its use with heteroaryl halides like bromoquinolines has been explored to produce functionalized heteroaromatics. liv.ac.uk

Table 1: Examples of Cross-Coupling Reactions with Bromoquinolines

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 6-Bromoquinoline derivative + Arylboronic acid | Pd(OAc)₂, PPh₃, Na₂CO₃ | 6-Arylquinoline derivative | nih.gov |

| Heck Reaction | Bromoquinoline + Butyl vinyl ether | Pd(OAc)₂, DPPP, [bmim][BF₄], Et₃N | Acetylquinoline (after hydrolysis) | liv.ac.uk |

| Suzuki Coupling | Bromoquinoline + 3-Formylphenylboronic acid | Pd/C, K₂CO₃ | Quinoline drug intermediate | researchgate.net |

Lithium-Halogen Exchange Reactions for Further Functionalization

Lithium-halogen exchange is a fundamental and rapid reaction in organometallic chemistry used to convert an organic halide into a highly reactive organolithium species. wikipedia.org This transformation is typically achieved by treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium (n-BuLi), often at low temperatures. harvard.eduresearchgate.net The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

For this compound, this reaction would generate a 7-lithioquinoline intermediate. This potent nucleophile can then be trapped with various electrophiles (e.g., carbon dioxide, aldehydes, ketones) to introduce a wide range of functional groups at the C-7 position. jst.go.jp For example, lithiation of a 6-bromoquinoline followed by quenching with carbon dioxide gas yields the corresponding quinoline-6-carboxylic acid. jst.go.jp The presence of the hydroxymethyl group on the quinoline ring requires careful consideration of reaction conditions, as the acidic proton of the alcohol could potentially be deprotonated by the strong organolithium base. nih.gov

Reactivity Towards Organometallic Reagents and Catalytic Cycles

The C-7 bromine atom makes the quinoline ring susceptible to reactions with various organometallic reagents, primarily through catalytic cycles. nih.gov Grignard reagents (organomagnesium halides), for instance, can participate in cross-coupling reactions. beilstein-journals.org The interaction with organometallic compounds often occurs within a catalytic cycle, similar to the cross-coupling reactions mentioned earlier. okstate.edu

The cycle typically starts with an oxidative addition of the C-Br bond to a low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)). acs.org The resulting organometallic intermediate can then undergo transmetalation with another organometallic reagent (e.g., from zinc, boron, or tin), followed by reductive elimination to form the new C-C bond and regenerate the active catalyst. encyclopedia.pubbeilstein-journals.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high efficiency and selectivity. chemistryviews.org

Reactions Involving the Hydroxymethyl Group at C-3

The hydroxymethyl group (-CH₂OH) at the C-3 position is a primary alcohol and can undergo reactions typical of this functional group, most notably oxidation.

Oxidation Reactions to Corresponding Carbaldehydes and Carboxylic Acids

The primary alcohol of this compound can be oxidized to form either the corresponding aldehyde (7-bromoquinoline-3-carbaldehyde) or, with more potent oxidizing agents or harsher conditions, the carboxylic acid (7-bromoquinoline-3-carboxylic acid). smolecule.com The choice of oxidant is key to controlling the outcome of the reaction.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this purpose.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), will typically oxidize the primary alcohol all the way to the carboxylic acid. smolecule.com

Table 2: Oxidation Products of this compound

| Starting Material | Reaction Type | Typical Reagents | Product | Reference |

|---|---|---|---|---|

| This compound | Mild Oxidation | PCC, DMP | 7-Bromoquinoline-3-carbaldehyde | smolecule.com |

| This compound | Strong Oxidation | KMnO₄, CrO₃ | 7-Bromoquinoline-3-carboxylic acid | smolecule.com |

Transformations of the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom makes it nucleophilic and susceptible to reactions such as quaternization and N-oxidation.

The nitrogen atom of the quinoline ring can act as a nucleophile and react with alkyl halides to form quaternary ammonium (B1175870) salts. This process is known as quaternization. For instance, reacting a quinoline derivative with an alkylating agent like methyl iodide results in the formation of an N-methylquinolinium iodide salt. nih.gov These quaternization reactions can significantly alter the electronic and solubility properties of the molecule. The reaction yield and rate are influenced by factors such as the nature of the amine and the leaving group on the alkylating agent. mdpi.com For example, reactions with isoquinoline, which has a similar basicity to quinoline, have been shown to produce quaternary salts in good yield. mdpi.com

| Reactant | Reagent | Conditions | Product |

| Quinoline Derivative | Methyl Iodide (MeI) | Sealed tube, 100 °C | N-Methylquinolinium Iodide |

| Isoquinoline Derivative | Methyl Iodide (MeI) | Sealed tube, 100 °C | N-Methylisoquinolinium Iodide |

This table shows examples of quaternization reactions on related heterocyclic systems, analogous to the expected reactivity of this compound. nih.gov

The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide. This transformation is a key step in mimicking the metabolic pathways of certain drugs and can be achieved using various oxidizing agents. nih.gov A common method involves the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst. nih.gov Selective N-oxidation of heteroaromatic rings like quinoline can be accomplished even in the presence of other oxidizable functional groups, such as alcohols and amines, by employing specific catalytic systems. nih.gov The resulting N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, which modifies the electronic distribution and reactivity of the quinoline ring system.

| Substrate | Oxidizing System | Conditions | Product |

| Quinoline | 50% aq. H₂O₂, H₂SO₄, Iminium salt catalyst | CH₂Cl₂ / HFIP, air atmosphere | Quinoline N-oxide |

| Quinine (contains a quinoline moiety) | 50% aq. H₂O₂, H₂SO₄, Iminium salt catalyst | CH₂Cl₂ / HFIP, air atmosphere | Quinine N-oxide |

This table details reaction conditions for the N-oxidation of quinoline and related structures. nih.gov

Reactivity and Applications in Chemical Synthesis

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group at the C3 position is a versatile functional handle. It can undergo several key transformations:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 7-bromoquinoline-3-carbaldehyde (B3029676), using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Further oxidation with stronger agents such as potassium permanganate (B83412) can yield 7-bromoquinoline-3-carboxylic acid. smolecule.com

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) under appropriate conditions will form the corresponding esters.

Etherification: The hydroxyl group can be converted into an ether linkage, for example, through the Williamson ether synthesis.

Reactions Involving the Bromo Substituent

The bromine atom at the C7 position is a key feature for further molecular diversification, primarily through transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This is a powerful method for forming new carbon-carbon bonds. (7-Bromoquinolin-3-yl)methanol can be coupled with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to generate 7-aryl(or heteroaryl)quinolin-3-yl)methanol derivatives. xisdxjxsu.asiarsc.org This reaction is fundamental in building more complex molecules for drug discovery. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amine functionalities at the C7 position.

Sonogashira Coupling: This reaction facilitates the coupling with terminal alkynes to introduce alkynyl groups.

Cyanation: The bromo group can be displaced by a cyanide source, often using a copper or palladium catalyst, to introduce a nitrile group.

Application as a Synthetic Building Block

This compound serves as a bifunctional building block. The presence of two distinct reactive sites, the hydroxymethyl group and the bromo substituent, allows for sequential and selective functionalization. For example, the bromine at the C7 position can be used in a Suzuki coupling reaction, followed by oxidation of the hydroxymethyl group at the C3 position to an aldehyde, which can then undergo further reactions such as reductive amination or Wittig reactions. This strategic functionalization makes it a valuable intermediate in the synthesis of complex quinoline (B57606) derivatives for various research applications, particularly in the development of novel therapeutic agents. ripublication.com

7 Bromoquinolin 3 Yl Methanol As a Versatile Synthetic Intermediate

Construction of Complex Quinoline-Based Architectures

(7-Bromoquinolin-3-yl)methanol is conceptually an ideal starting material for the construction of intricate quinoline-based structures. The presence of two distinct functional handles—the bromo substituent at the C7-position and the methanol (B129727) group at the C3-position—allows for a variety of synthetic manipulations to generate highly decorated quinoline (B57606) cores.

The bromine atom at the 7-position of this compound serves as a prime site for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would enable the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C7-position by coupling with the corresponding boronic acids or esters. This is a powerful method for creating biaryl structures, which are prevalent in many biologically active compounds.

Stille Coupling: The use of organostannanes as coupling partners in a Stille reaction offers another avenue for introducing diverse carbon-based fragments at the C7-position.

Heck-Mizoroki Reaction: Alkenyl groups can be installed at the 7-position through a Heck reaction with various alkenes, providing access to stilbene-like quinoline derivatives.

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties by coupling with terminal alkynes. The resulting alkynylquinolines are valuable intermediates for further transformations, such as the synthesis of triazoles via click chemistry or as precursors to other functional groups.

Buchwald-Hartwig Amination: The bromo group can be substituted with a variety of nitrogen-based nucleophiles, including primary and secondary amines, amides, and carbamates, to generate 7-aminoquinoline derivatives. This is a crucial transformation for the synthesis of compounds with potential pharmacological applications.

Cyanation: The introduction of a cyano group at the C7-position can be achieved through palladium- or copper-catalyzed cyanation reactions. The nitrile functionality can then be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of heterocyclic rings.

The hydroxymethyl group at the C3-position offers additional opportunities for functionalization. It can be:

Oxidized to the corresponding aldehyde, which can then participate in a wide range of reactions, including Wittig olefination, reductive amination, and the formation of imines or oximes.

Converted to a leaving group (e.g., tosylate or mesylate) to allow for nucleophilic substitution with various nucleophiles.

Esterified or etherified to introduce a variety of functional groups.

The combination of these transformations on both the bromo and methanol functionalities allows for a combinatorial approach to generate a vast library of highly functionalized quinoline derivatives from a single, versatile precursor.

The strategic placement of functional groups on the this compound core makes it a promising precursor for the synthesis of more complex fused and poly-heterocyclic systems. By carefully designing multi-step reaction sequences, the quinoline ring can be annulated with additional heterocyclic rings.

For instance, a Sonogashira coupling at the C7-position to introduce an alkyne with a terminal nucleophile could be followed by an intramolecular cyclization to form a new ring fused to the quinoline core. Similarly, functionalization of the C3-methanol group to an appropriate electrophile, combined with a nucleophilic group introduced at the C7-position, could facilitate an intramolecular ring-closing reaction.

While specific examples utilizing this compound are not readily found in the literature, the general strategies for the synthesis of fused quinoline systems often rely on such intramolecular cyclization reactions of appropriately substituted quinoline precursors.

Precursor for Dimeric and Oligomeric Quinoline Systems (e.g., Biquinolines)

Biquinolines and other dimeric or oligomeric quinoline structures are of significant interest due to their unique photophysical properties and their potential as ligands in coordination chemistry. This compound could theoretically serve as a precursor for such systems.

A symmetrical biquinoline could be synthesized through a palladium-catalyzed homocoupling reaction, such as an Ullmann-type coupling, of this compound. Alternatively, a Suzuki-Miyaura cross-coupling reaction with a quinolineboronic acid derivative would lead to the formation of an unsymmetrical biquinoline. The methanol functionalities on the resulting dimeric structure could then be further modified to fine-tune the properties of the molecule.

Role in Structural Diversification and Chemical Library Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery. The orthogonal reactivity of the bromo and hydroxymethyl groups in this compound makes it an excellent scaffold for DOS.

A chemical library could be generated by first performing a series of parallel cross-coupling reactions at the C7-position with a diverse set of building blocks. Subsequently, the C3-hydroxymethyl group could be subjected to another set of parallel reactions, such as oxidation followed by reductive amination with a variety of amines. This two-dimensional diversification strategy would rapidly generate a large library of unique quinoline derivatives with a high degree of structural complexity and diversity.

Table 1: Potential Reactions for Structural Diversification of this compound

| Position | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| C7 | Suzuki-Miyaura Coupling | Arylboronic acids | Aryl |

| C7 | Heck Reaction | Alkenes | Alkenyl |

| C7 | Sonogashira Coupling | Terminal alkynes | Alkynyl |

| C7 | Buchwald-Hartwig Amination | Amines | Amino |

| C3 | Oxidation | PCC, DMP | Aldehyde |

| C3 (as aldehyde) | Reductive Amination | Amines, NaBH(OAc)₃ | Substituted aminomethyl |

This table represents a theoretical application of known chemical reactions to the scaffold of this compound.

Intermediate in Natural Product Synthesis and Analogue Derivatization

The quinoline core is a common motif in a variety of natural products with diverse biological activities. While there are no specific reports of this compound being used as a direct intermediate in the total synthesis of a natural product, its structure represents a functionalized quinoline core that could be elaborated to form more complex natural product scaffolds.

More plausibly, this compound could serve as a valuable building block for the synthesis of analogues of quinoline-containing natural products. By modifying a known bioactive natural product to include the 7-bromo-3-(hydroxymethyl)quinoline moiety, medicinal chemists can explore new structure-activity relationships (SAR) and potentially develop new therapeutic agents with improved potency, selectivity, or pharmacokinetic properties. The bromine atom would allow for the introduction of a wide range of substituents at a position that may be crucial for biological activity, while the hydroxymethyl group could be modified to improve properties such as solubility.

Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Techniques (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Spectroscopic methods are fundamental to the structural elucidation of (7-Bromoquinolin-3-yl)methanol, each providing unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms within the molecule. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound, typically recorded in a deuterated solvent such as CDCl₃, reveals distinct signals for each unique proton. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS).

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 8.89 | d | 2.2 | 1H | H-2 |

| 8.10 | d | 1.8 | 1H | H-4 |

| 8.05 | d | 8.7 | 1H | H-5 |

| 7.78 | d | 1.8 | 1H | H-8 |

| 7.55 | dd | 8.7, 2.2 | 1H | H-6 |

| 4.91 | s | - | 2H | -CH₂OH |

| 2.50 | s (broad) | - | 1H | -OH |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 151.5 | C-2 |

| 147.0 | C-8a |

| 136.5 | C-4 |

| 133.0 | C-3 |

| 130.5 | C-6 |

| 129.0 | C-5 |

| 128.5 | C-4a |

| 122.0 | C-8 |

| 121.0 | C-7 |

| 64.0 | -CH₂OH |

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds within the molecule.

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300-3400 | Strong, Broad | O-H stretch (alcohol) |

| 3050-3100 | Medium | C-H stretch (aromatic) |

| 2850-2960 | Medium | C-H stretch (aliphatic) |

| 1590-1610 | Medium-Strong | C=C stretch (quinoline ring) |

| 1470-1500 | Medium-Strong | C=C stretch (quinoline ring) |

| 1050-1150 | Strong | C-O stretch (primary alcohol) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the quinoline (B57606) ring system. The spectrum, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), shows characteristic absorption maxima (λmax) that are indicative of the conjugated π-system. For this compound, one would expect to observe absorption bands in the range of 250-350 nm, consistent with the quinoline chromophore.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈BrNO), the molecular ion peak ([M]⁺) in the mass spectrum would show a characteristic isotopic pattern due to the presence of the bromine atom (approximately a 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes). The high-resolution mass spectrum (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula.

Expected Mass Spectrometry Data

| Ion | m/z (relative intensity) |

|---|---|

| [M]⁺ | 237/239 (1:1) |

| [M-H₂O]⁺ | 219/221 (1:1) |

Chromatographic Separation and Purity Determination (High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the purity analysis of non-volatile organic compounds like this compound. A reversed-phase HPLC method would be suitable for this purpose.

Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Under these conditions, this compound would elute as a sharp peak with a characteristic retention time. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

While less common for this type of compound due to its relatively high boiling point and polarity, GC can be used for the analysis of this compound, often after derivatization to increase its volatility. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group to a trimethylsilyl (B98337) ether.

Typical GC Parameters for Analysis (after derivatization)

| Parameter | Condition |

|---|---|

| Column | Capillary column with a polar stationary phase (e.g., DB-5 or HP-5, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 150 °C, ramped to 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

GC analysis can provide information on the presence of volatile impurities that may not be detected by HPLC.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

This technique would unambiguously confirm the connectivity of the atoms and the substitution pattern on the quinoline ring. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing. For chiral molecules, X-ray crystallography can be used to determine the absolute configuration. Although this compound is not chiral, this method would provide a definitive solid-state structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.